![molecular formula C22H25ClN6O2 B2565973 N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946209-12-7](/img/structure/B2565973.png)
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Description
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds similar to N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine have been explored for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against various microorganisms. This suggests the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Removal of Pesticides from Wastewater
Research into the removal of pesticides from wastewater has identified certain compounds, including triazine derivatives, as effective adsorbents. These substances can provide a cost-effective and efficient method for purifying contaminated waters, showcasing their importance in environmental remediation applications (Boudesocque et al., 2008).
Synthesis of Novel Heterocyclic Compounds
The chemical versatility of triazine derivatives allows for the synthesis of various novel heterocyclic compounds with potential biological activity. Such compounds have been explored for their analgesic and anti-inflammatory properties, indicating the broad pharmacological potential of triazine-based molecules (Abu‐Hashem et al., 2020).
Advanced Photoinitiators for Polymerization
Triazine derivatives have been identified as high-performance photoinitiators for radical photopolymerization, useful in materials science for creating polymers with specific properties. Their effectiveness under near UV or visible LED irradiation makes them valuable in the development of new photopolymerizable materials (Zhang et al., 2014).
Antiproliferative Activity Against Cancer Cells
Recent studies have synthesized mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, demonstrating promising antiproliferative activities against several cancer cell lines. These findings highlight the potential of triazine derivatives in cancer therapy, particularly through targeting signaling cascades like EGFR/PI3K/AKT/mTOR (Shawish et al., 2022).
properties
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-14-4-6-17(12-15(14)2)24-20-26-21(25-18-13-16(23)5-7-19(18)30-3)28-22(27-20)29-8-10-31-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHZLGIECHMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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